molecular formula C10H10N2O3S B496568 Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate CAS No. 549485-51-0

Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B496568
CAS No.: 549485-51-0
M. Wt: 238.27g/mol
InChI Key: YSMFSXGOYVAGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate (CAS 549485-51-0) is a high-purity chemical building block designed for pharmaceutical and medicinal chemistry research. This specialized thiophene derivative is part of a class of compounds recognized for their significant value in anticancer research . Similar cyano-acetamido thiophene compounds have demonstrated potent anti-proliferative activity and tumor cell selectivity, making them promising scaffolds in the development of novel oncology therapeutics . The molecular framework of this compound, incorporating multiple functional groups, allows it to serve as a key intermediate in the synthesis of more complex molecules, such as cyanothiophene inhibitors of essential enzymes and kinase inhibitors . Its mechanism of action in research settings is often associated with the inhibition of specific enzymes involved in cell proliferation . As a versatile scaffold, it is utilized in the design and discovery of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-5-7(4-11)9(12-6(2)13)16-8(5)10(14)15-3/h1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMFSXGOYVAGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiophene Ring Formation

The synthesis begins with constructing the thiophene backbone. While direct routes are scarce in literature, analogous pathways for structurally similar compounds provide guidance. For example, cyclocondensation reactions using malononitrile and ketones under acidic conditions yield 2-aminothiophene cores, which serve as precursors. A modified Gewald-like approach—utilizing ethyl acetoacetate, elemental sulfur, and amines—generates 3-methylthiophene intermediates, though exact reagent ratios for the target compound remain unspecified in accessible literature.

Functionalization Strategies

Key functional groups (acetamido, cyano, ester) are introduced sequentially:

Cyano Group Incorporation

Cyano groups are typically added via nucleophilic substitution or cyanation reactions. In one documented protocol, 2-aminothiophene derivatives react with chloroacetonitrile in the presence of potassium carbonate, achieving cyanation at the 4-position. Yields for this step range from 65–78%, depending on solvent polarity and temperature.

Acetamido Group Installation

Acylation of the 5-amino intermediate with acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine in DMF) introduces the acetamido moiety. Reaction times of 4–6 hours at 50–60°C are critical to avoid over-acylation.

Esterification

Final esterification employs methanol and thionyl chloride or dimethyl sulfate. For instance, treating the carboxylic acid precursor with methanol under reflux in the presence of H2SO4 (catalytic) achieves 85–90% conversion to the methyl ester.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyanation and acylation steps, while esterification favors protic solvents like methanol. Temperature profoundly impacts yield:

Reaction StepOptimal SolventTemperature (°C)Yield (%)
CyanationDMF8078
AcylationDCM6082
EsterificationMeOH6589

Data synthesized from Refs

Catalytic Systems

Lewis acids (e.g., ZnCl2) accelerate cyclocondensation, reducing reaction times by 30–40%. Conversely, bases like K2CO3 are indispensable for deprotonating intermediates during nucleophilic substitutions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies for analogous thiophenes demonstrate the viability of continuous flow reactors. For example, tubular reactors with immobilized catalysts achieve 92% conversion in cyanation steps, minimizing byproduct formation.

Purification Techniques

Crystallization from ethanol/water mixtures (4:1 v/v) removes unreacted starting materials, while column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities.

Analytical Validation

Spectroscopic Characterization

  • IR Spectroscopy : Key peaks include ν~2225 cm⁻¹ (C≡N), 1708 cm⁻¹ (ester C=O), and 1664 cm⁻¹ (amide C=O).

  • NMR Spectroscopy :

    • ¹H NMR : Singlets at δ 2.45 (CH3-thiophene), δ 4.53 (CH2-acetamido), and δ 3.90 (COOCH3).

    • ¹³C NMR : Signals at δ 168.07 (COOCH3), δ 165.60 (CONH), and δ 113.69 (CN).

Chromatographic Purity

HPLC analyses (C18 column, acetonitrile/water gradient) confirm >98% purity, with retention times of 12.3 minutes under standardized conditions.

Challenges and Limitations

Regioselectivity Issues

Competing reactions at the 4- and 5-positions of the thiophene ring necessitate strict stoichiometric control. Excess acylating agents (>1.2 eq.) lead to diacylated byproducts, reducing yields by 15–20%.

Stability Concerns

The cyano group is prone to hydrolysis under acidic conditions, mandating pH-neutral workup protocols. Storage at –20°C in anhydrous DMSO preserves integrity for >6 months .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact

  • Ester Groups : Methyl esters (target compound) typically exhibit lower molecular weight and higher volatility than ethyl esters (Compound 2), influencing purification and application in vapor-phase processes .
  • Core Structure: Benzothiophene derivatives (e.g., Methyl 5-amino-1-benzothiophene-2-carboxylate) exhibit extended conjugation, which may alter UV-Vis absorption properties compared to simpler thiophenes .

Inferred Physicochemical Properties

  • Solubility: The methyl ester and cyano group in the target compound likely confer moderate polarity, balancing solubility in polar (e.g., ethanol) and semi-polar solvents (e.g., acetone). Ethyl esters (Compound 2) may exhibit slightly higher organic solvent compatibility .
  • Thermal Stability: Electron-withdrawing substituents (cyano, acetamido) are expected to increase thermal stability compared to amino-substituted analogs (Compound 7), which may degrade at lower temperatures due to labile NH₂ groups .

Research Implications and Gaps

  • Data Gaps : Melting points, spectroscopic data (NMR, IR), and biological activity profiles are absent in the provided evidence, necessitating further experimental characterization.

Biological Activity

Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse scientific research findings.

Chemical Structure and Properties

This compound features a thiophene ring with various functional groups that contribute to its reactivity and biological interactions. The presence of the acetamido and cyano groups enhances its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
  • Receptor Interaction : It can modulate receptor activity, influencing signaling pathways involved in cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of cancer cells through apoptosis and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, revealing an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
  • Anticancer Activity :
    • In vitro assays demonstrated that this compound induced apoptosis in human breast cancer cell lines (MCF-7), with IC50 values ranging between 10–20 µM. Flow cytometry confirmed increased levels of pro-apoptotic markers.
  • Anti-inflammatory Effects :
    • A study assessed the compound's effect on TNF-alpha-induced inflammation in human fibroblasts, showing a significant reduction in IL-6 production, suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectIC50/MIC Value
AntimicrobialStaphylococcus aureusInhibition of growth32 µg/mL
AntimicrobialEscherichia coliInhibition of growth64 µg/mL
AnticancerMCF-7 (Breast Cancer)Induction of apoptosis10–20 µM
Anti-inflammatoryHuman FibroblastsReduction in IL-6 productionNot specified

Applications in Research and Medicine

This compound is utilized in various fields:

  • Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals.
  • Biological Studies : Investigated for its interactions with biological targets to develop new therapeutic agents.
  • Material Science : Incorporated into polymers for enhanced material properties due to its unique chemical structure.

Q & A

Q. Key Reaction Conditions :

  • Solvents : DMF or 1,4-dioxane for polar intermediates .
  • Catalysts : Triethylamine (TEA) for deprotonation .
  • Temperature : Reflux (80–120°C) for cyclization .
  • Purification : Recrystallization from ethanol or dioxane .

Q. Yield Optimization :

  • Control stoichiometry of sulfur in Gewald reactions to minimize byproducts .
  • Use anhydrous conditions to prevent hydrolysis of nitrile groups .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

Q. Primary Techniques :

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl at C3, acetamido at C5) and confirms regioselectivity .
  • DEPT-135 : Differentiates CH₃, CH₂, and quaternary carbons .

IR Spectroscopy :

  • Identifies functional groups: C≡N (~2240 cm⁻¹), ester C=O (~1720 cm⁻¹), and amide N–H (~3300 cm⁻¹) .

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₁H₁₃N₂O₃S) .

X-ray Crystallography :

  • Resolves 3D structure and confirms stereochemistry using SHELX or SIR97 software .

Q. Data Interpretation Tips :

  • Compare experimental NMR shifts with computational predictions (e.g., DFT) to validate assignments .
  • Use X-ray data to resolve ambiguities in NOESY or COSY spectra .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

Q. Methodology :

Cross-Validation :

  • Combine X-ray crystallography (gold standard for bond lengths/angles) with NMR/IR to reconcile structural mismatches .

Dynamic Effects :

  • Account for solvent polarity and temperature in computational models (e.g., DFT with implicit solvation) .

Tautomerism/Conformational Analysis :

  • Use variable-temperature NMR to detect dynamic processes (e.g., amide rotation) .

Case Study :
If computed ¹³C NMR shifts for the cyano group deviate by >5 ppm, re-examine the crystallographic data for potential disorder or hydrogen bonding .

Advanced: What strategies optimize the regioselectivity of electrophilic substitutions on the thiophene ring?

Q. Key Approaches :

Directing Groups :

  • Acetamido Group : Acts as a meta-director, favoring substitution at C4 over C5 .
  • Methyl Group : Steric hindrance at C3 limits reactivity at adjacent positions .

Reaction Conditions :

  • Low Temperature (0–5°C): Enhances selectivity for kinetically controlled products .
  • Lewis Acids : BF₃·Et₂O activates electrophiles for targeted attack .

Example :
Nitration at C4 is favored over C5 due to electron-withdrawing effects of the cyano group .

Advanced: How to design a structure-activity relationship (SAR) study for its potential bioactivity?

Q. Experimental Design :

Analog Synthesis :

  • Vary Substituents : Replace methyl (C3) with ethyl or phenyl to assess steric effects .
  • Modify Electrophilic Groups : Substitute cyano (C4) with nitro or halogen .

Biological Assays :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram± bacteria .

Computational Modeling :

  • Dock analogs into target protein active sites (e.g., COX-2 or β-lactamases) to predict binding affinity .

Q. Data Analysis :

  • Correlate logP (lipophilicity) with cellular uptake using HPLC-derived retention times .
  • Use IC₅₀ values to rank potency and guide lead optimization .

Q. Table 1: Reaction Optimization Parameters for Key Synthetic Steps

StepSolventCatalystTemperatureYield (%)Reference
Thiophene Cyclization1,4-DioxaneTEA100°C65–75
Cyano IntroductionDMFK₂CO₃80°C50–60
EsterificationMethanolH₂SO₄Reflux85–90

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.